Home > Products > Screening Compounds P19386 > .-Amyloid (1-24)
.-Amyloid (1-24) -

.-Amyloid (1-24)

Catalog Number: EVT-247470
CAS Number:
Molecular Formula: C130H183N35O40
Molecular Weight: 2876.1
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Amyloid beta (1-24) is a peptide fragment derived from the larger amyloid precursor protein, specifically a truncated form of amyloid beta peptide. It has garnered significant attention in the context of Alzheimer's disease, primarily due to its role in the formation of amyloid plaques, which are characteristic of this neurodegenerative disorder. The study of amyloid beta (1-24) provides insights into the mechanisms underlying amyloid aggregation and its implications for neuronal toxicity.

Source

Amyloid beta (1-24) is synthesized from amyloid precursor protein through enzymatic cleavage by secretases. The peptide is typically produced in vitro using recombinant DNA technology or solid-phase peptide synthesis techniques. Various studies have reported on the expression and purification of amyloid beta peptides, highlighting methods that yield high-purity products suitable for experimental applications .

Classification

Amyloid beta (1-24) is classified as a neurotoxic peptide and falls under the category of amyloidogenic proteins. It is part of a broader family of amyloid beta peptides, including the more studied forms such as amyloid beta (1-40) and amyloid beta (1-42). These peptides are characterized by their propensity to misfold and aggregate into fibrillary structures, contributing to the pathophysiology of Alzheimer's disease.

Synthesis Analysis

Methods

The synthesis of amyloid beta (1-24) can be achieved through various methodologies, including:

  1. Solid-Phase Peptide Synthesis: This technique allows for the stepwise assembly of amino acids on a solid support, facilitating the production of peptides with high purity and yield. Recent advancements include the use of double linker systems to improve solubility and chromatographic resolution during purification .
  2. Recombinant Expression Systems: Utilizing bacterial or yeast systems for high-level expression of fusion proteins containing amyloid beta sequences has been reported. This method often involves subsequent purification steps such as ion-exchange chromatography .
  3. Purification Techniques: Common purification methods include:
    • Ion-Exchange Chromatography: Effective for separating peptides based on charge.
    • Reverse Phase High-Performance Liquid Chromatography (RP-HPLC): Utilized for further purification based on hydrophobicity.
    • Molecular Mass Fractionation: Employed to isolate peptides based on size .

Technical Details

The purification process typically involves multiple steps to ensure high purity (>97%) and correct folding of the peptide. Analytical techniques such as mass spectrometry and amino acid analysis are employed to confirm peptide identity and purity .

Molecular Structure Analysis

Structure

Amyloid beta (1-24) consists of 24 amino acids, with its sequence playing a crucial role in its aggregation properties. The molecular structure features regions that can adopt β-sheet conformations, which are essential for fibril formation.

Data

The molecular weight of amyloid beta (1-24) is approximately 2,700 Da. Structural studies using techniques like circular dichroism spectroscopy have shown that this peptide can form structured aggregates under certain conditions, indicative of its potential to contribute to plaque formation in vivo .

Chemical Reactions Analysis

Reactions

Amyloid beta (1-24) participates in several key reactions relevant to its biological activity:

  1. Aggregation Reactions: Under physiological conditions, amyloid beta (1-24) can self-associate into oligomers and fibrils, a process driven by hydrophobic interactions and hydrogen bonding between peptide chains.
  2. Cross-Aggregation: Studies indicate that amyloid beta (1-24) may also interact with other forms of amyloid beta, such as amyloid beta (1-42), leading to mixed aggregates that can influence toxicity profiles .

Technical Details

The kinetics of these reactions can be monitored using thioflavin T assays, which measure fluorescence changes associated with fibril formation over time .

Mechanism of Action

Process

The mechanism by which amyloid beta (1-24) exerts its effects involves several pathways:

  1. Neurotoxicity: Aggregated forms of amyloid beta are believed to disrupt cellular membranes, leading to increased calcium influx and subsequent neuronal death.
  2. Inflammatory Responses: Amyloid aggregates can activate microglia and astrocytes, contributing to neuroinflammation observed in Alzheimer's disease.
  3. Synaptic Dysfunction: Amyloid beta oligomers have been shown to impair synaptic plasticity, affecting learning and memory processes .

Data

Experimental models have demonstrated that even low concentrations of aggregated amyloid beta (1-24) can significantly affect neuronal health and function.

Physical and Chemical Properties Analysis

Physical Properties

Amyloid beta (1-24) is typically a white to off-white powder in its solid state. It is soluble in aqueous solutions at physiological pH but may aggregate under certain conditions.

Chemical Properties

The peptide exhibits characteristics typical of polypeptides:

  • Hydrophilicity/Hydrophobicity: The balance between hydrophilic and hydrophobic residues influences its aggregation behavior.
  • Stability: The stability of amyloid beta (1-24) is affected by environmental factors such as pH, temperature, and ionic strength.

Relevant analyses include:

  • Circular Dichroism Spectroscopy: Used to assess secondary structure content.
  • Mass Spectrometry: Confirms molecular weight and purity levels .
Applications

Scientific Uses

Amyloid beta (1-24) has several important applications in scientific research:

  1. Alzheimer's Disease Research: It serves as a model system for studying the mechanisms underlying amyloidosis and neurodegeneration.
  2. Drug Development: Understanding the aggregation properties may aid in developing therapeutic agents aimed at preventing or reversing plaque formation.
  3. Biophysical Studies: The peptide is used in assays designed to investigate protein folding, aggregation kinetics, and interactions with potential inhibitors or stabilizers .
Introduction to Aβ24 in Alzheimer’s Disease (AD) Context

Historical Context of Amyloid-β Fragments in AD Research

The amyloid cascade hypothesis, first articulated by Hardy and Higgins in 1992, positioned amyloid-β (Aβ) aggregates as the central drivers of Alzheimer's pathogenesis [1] [7]. Early research focused predominantly on full-length Aβ species, particularly Aβ42, due to its pronounced aggregation propensity and predominance in neuritic plaques. However, the identification of N-terminally intact but C-terminally truncated Aβ fragments in post-mortem AD brains revealed a more complex amyloid landscape [2]. These fragments—generated through proteolytic remodeling of full-length Aβ or direct cleavage of amyloid precursor protein (APP)—emerged as critical modulators of amyloidogenicity. The discovery that Aβ fragments like Aβ24 retain bioactivity despite their shortened structure fundamentally expanded understanding of amyloid diversity and pathology beyond canonical full-length species [5] [8].

Aβ24 as a C-Terminal Truncated Fragment: Proteolytic Origins and Prevalence

Aβ24 (H-Aβ1-24-OH) is generated primarily through C-terminal truncation of Aβ42 by metalloproteinases, with matrix metalloproteinase-9 (MMP-9) identified as a principal protease [2] [5]. MMP-9 cleaves Aβ42 after residue 24, yielding Aβ24 and an 18-residue fragment (Aβ25-42). This cleavage occurs preferentially under pathological conditions where glial activation upregulates MMP-9 expression—commonly observed in AD brain microenvironments [2]. Unlike full-length Aβ42, Aβ24 exhibits enhanced solubility and altered aggregation kinetics due to the removal of hydrophobic C-terminal domains (residues 25–42) that normally drive β-sheet formation [2].

Table 1: Proteolytic Enzymes Generating C-Terminally Truncated Aβ Fragments

ProteaseCleavage Site in Aβ42Resulting Fragment(s)Biological Context
MMP-9Ala24-Gly25Aβ1-24 + Aβ25-42Glial activation, AD brains
NeprilysinMultiple sitesVaried N-terminal fragmentsGeneral Aβ degradation
IDEMultiple sitesHeterogeneous fragmentsCellular clearance
MMP-2Leu34-Met35Aβ1-34 + Aβ35-42Inflammatory conditions

Experimental evidence demonstrates Aβ24’s pathological significance: Intracranial injection of synthetic human Aβ24 into wild-type mice induces:

  • Amyloid aggregation detectable via 6E10 immunohistochemistry and Congo red staining within 2.5 months [2]
  • Microglial recruitment around aggregates and elevated TNF-α levels, indicating neuroinflammation [2]
  • Cognitive deficits in novel object recognition tests, mirroring AD-like behavioral impairments [2]Critically, co-injection of Aβ24 with Aβ42 accelerates plaque formation compared to Aβ42 alone, confirming its role as a pathological cofactor [2].

Role of Aβ24 in Sporadic vs. Familial AD Pathogenesis

The contribution of Aβ24 diverges significantly between sporadic AD (SAD) and familial AD (FAD), reflecting distinct etiological mechanisms:

  • Sporadic AD: Aβ24 accumulation arises from impaired clearance rather than overproduction. Age-related decline in proteolytic enzymes (e.g., MMP-9 dysregulation), coupled with vascular dysfunction, reduces Aβ24 degradation [5] [8]. The APOE4 allele—the strongest genetic risk factor for SAD—exacerbates this by impairing Aβ efflux across the blood-brain barrier, facilitating Aβ24 retention [7] [8]. Aβ24 then acts as a seed for soluble Aβ42 oligomerization, initiating aggregation cascades even when Aβ42 concentrations are physiologically normal [2]. This seeding mechanism explains amyloid deposition in SAD patients lacking familial mutations.

  • Familial AD: Driven by APP, PSEN1, or PSEN2 mutations, FAD elevates Aβ42 production and the Aβ42/Aβ40 ratio [1] [6]. Though Aβ24 is not a primary product of FAD mutations, its generation may be secondary to elevated Aβ42 substrate. Notably, PSEN1 mutation carriers exhibit higher insoluble Aβ42 levels in the temporal cortex (∼150 pmol/g tissue) compared to SAD (∼100 pmol/g), creating more substrate for proteolytic generation of Aβ24 [6]. However, the dominant pathogenic driver remains full-length Aβ42 hyperproduction.

Table 2: Aβ24 Pathogenicity in Sporadic vs. Familial AD

Pathogenic FeatureSporadic ADFamilial AD
Primary mechanismClearance failure (↓ proteolysis/transport)Aβ42 overproduction (mutations in APP/PSEN)
Aβ42 levelsNormal or moderately elevatedMarkedly elevated (e.g., 2–3× control in PSEN1 carriers)
Role of Aβ24Seed for Aβ42 aggregationSecondary byproduct of Aβ42 excess
Genetic risk associationAPOE4 (impaired clearance)APP/PSEN mutations (altered γ-secretase processivity)
Therapeutic implicationsEnhance degradation/clearance of fragmentsReduce Aβ42 production or target full-length aggregates

Aβ24 thus represents a convergence point for multiple AD pathways: In SAD, it initiates amyloidogenesis despite normal Aβ42 kinetics, while in FAD, it may amplify pathology downstream of genetic lesions. Its unique seeding potency underscores its relevance as a biomarker and therapeutic target, particularly for sporadic disease [2] [8].

Properties

Product Name

.-Amyloid (1-24)

Molecular Formula

C130H183N35O40

Molecular Weight

2876.1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.